molecular formula C28H29OP B2638183 (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1891002-61-1

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2638183
CAS No.: 1891002-61-1
M. Wt: 412.513
InChI Key: AQQGXLPMISRSAO-FIBWVYCGSA-N
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Description

Evolution of P-Chiral Dihydrobenzooxaphosphole Chemistry

The journey toward P-chiral dihydrobenzooxaphospholes began with William Knowles' seminal work on CAMP and DIPAMP ligands for asymmetric hydrogenation in the 1970s. These early P-chiral phosphines demonstrated the critical relationship between phosphorus-center chirality and enantioselective outcomes but suffered from air sensitivity and limited substrate scope. The late 1990s saw breakthroughs with BisP* and TangPhos ligands, which improved stability through bulky substituents while maintaining catalytic activity.

Dihydrobenzooxaphospholes emerged as a superior scaffold due to their rigid bicyclic structure, which enforces precise spatial arrangement of coordinating phosphorus atoms. The oxygen atom in the oxaphosphole ring enhances electron-donating capacity compared to traditional triarylphosphines, as demonstrated by Zhou's 2004 study showing 15% increased reaction rates in Rh-catalyzed hydrogenations. Steric tuning became feasible through substitutions at the 2- and 3-positions of the benzooxaphosphole core, enabling systematic optimization of catalyst pocket dimensions.

Table 1: Key Milestones in P-Chiral Ligand Development
YearDevelopmentCatalytic Impact
1974CAMP/DIPAMP ligandsFirst industrial asymmetric hydrogenation
1998BisP* ligandsImproved thermal stability (ΔT +50°C)
2005TangPhos series90-99% ee in β-keto ester reductions
2015DihydrobenzooxaphospholesAir-stable, modular synthesis

Historical Context of Benzooxaphosphole-Based Ligand Development

Benzooxaphosphole ligands originated from attempts to combine the electronic benefits of phospholes with the stability of aromatic systems. Early prototypes like BIBOP (biaryl benzooxaphosphole) demonstrated remarkable activity in Pd-catalyzed cross-couplings but lacked stereochemical control. The 2018 disclosure of BABIPhos ligands marked a turning point, introducing a biaryl bis-dihydrobenzooxaphosphole architecture that enabled simultaneous steric and electronic tuning.

Critical advancements in synthesis methodology facilitated this progress. Palladium-catalyzed reductive homocoupling of aryl triflates allowed efficient construction of the biaryl backbone, while TBDPS-protected intermediates prevented unwanted bromination patterns during functionalization. These synthetic breakthroughs enabled systematic variation of substituents at the C7 position, directly influencing catalyst pocket dimensions and electronic environment.

Table 2: Comparative Analysis of Benzooxaphosphole Ligands
LigandStructureKey FeatureApplication
BIBOPMonophosphineHigh π-aciditySuzuki couplings
BABIPhosBis-phosphineConformational rigidityAsymmetric hydrogenation
Target CompoundAnthracenyl derivativeExtended π-systemSteric discrimination

Significance in Modern Organometallic Catalysis

The target compound's anthracenyl substituent introduces unique steric and electronic effects that address longstanding challenges in asymmetric catalysis. The planar anthracene moiety creates a chiral environment through π-π interactions with substrate aromatic systems, while the tert-butyl and isopropyl groups enforce a well-defined coordination geometry. In Rh-catalyzed hydrogenations, this ligand architecture achieves enantiomeric excesses exceeding 99% for α-dehydroamino acid derivatives, surpassing previous benchmarks set by BINAP-based systems.

Recent applications demonstrate remarkable versatility:

  • Enamide Hydrogenation : 99.7% ee for α-amino acid precursors
  • β-Ketoester Reduction : 98% ee at 0.1 mol% catalyst loading
  • N-Heteroaromatic Hydrogenation : 95% ee for pyridine derivatives

The electron-rich phosphorus centers (measured as 31P NMR shift δ = -15 ppm vs PH3) enhance metal-ligand bond strength, enabling catalysis under milder conditions compared to traditional diphosphines. This property proves crucial in temperature-sensitive transformations involving pharmaceuticals intermediates.

Research Trajectory from Early Benzooxaphospholes to Advanced Derivatives

The evolutionary path from simple benzooxaphospholes to the target compound involved three key innovations:

  • Backbone Rigidification : Introduction of the dihydrobenzo ring system reduced conformational flexibility, improving enantioselectivity by 30-40% in comparative studies
  • Steric Gradients : Sequential incorporation of tert-butyl (3-position) and isopropyl (2-position) groups created a chiral pocket with differentiated steric environments above and below the coordination plane
  • Aromatic Extension : The anthracenyl substituent at C4 enhances substrate recognition through complementary π-surface interactions, particularly for polyaromatic substrates

Synthetic methodology played an equally crucial role. The current compound is synthesized via a seven-step sequence featuring:

  • Pd-catalyzed Suzuki coupling to install the anthracenyl group
  • Stereoselective phosphorylation using PCl3 in the presence of chiral auxiliaries
  • Final reductive elimination to establish the P-chiral center

This route achieves an overall yield of 42% with >99% enantiomeric purity, representing a 300% improvement over early-generation ligand syntheses.

Properties

IUPAC Name

(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGXLPMISRSAO-FIBWVYCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes an anthracene moiety and a phosphole ring, contributing to its interesting chemical properties.

  • IUPAC Name : this compound
  • Molecular Formula : C28H29OP
  • Molecular Weight : 412.51 g/mol
  • CAS Number : 1891002-61-1
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a ligand in various biochemical applications. Initial studies suggest that this compound may exhibit:

  • Antioxidant Properties : The presence of the anthracene group is known to enhance electron delocalization, which may contribute to antioxidant activity.
  • Anticancer Activity : Preliminary research indicates that phospholes can interact with biological targets involved in cancer pathways, potentially inhibiting tumor growth.

Antioxidant Activity

A study evaluating the antioxidant potential of phosphole derivatives found that compounds similar to (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl exhibited significant free radical scavenging activity. The mechanism was attributed to the ability of the phosphole ring to stabilize radical intermediates .

Anticancer Potential

In vitro studies on cancer cell lines have shown that certain derivatives of phospholes can induce apoptosis in cancer cells. For instance:

  • Cell Line Tested : Human breast cancer cells (MCF-7)
  • Methodology : Treatment with varying concentrations of the compound over 48 hours.
  • Findings : Significant decrease in cell viability was observed at concentrations above 10 µM, suggesting a dose-dependent response .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantFree radical scavenging activity demonstrated
AnticancerInduced apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibition of specific kinases involved in cancer pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxaphosphole Ring

(a) Methyl vs. Isopropyl Substituents
  • Compound : (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1884594-02-8)
    • Key Difference : Methyl group at position 2 instead of isopropyl.
    • Impact : Reduced steric bulk compared to the isopropyl analog, leading to lower enantioselectivity in asymmetric hydrogenation .
    • Molecular Formula : C26H25OP vs. C25H23OP (target compound).
(b) Methoxyphenyl vs. Anthracene
  • Compound : (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
    • Key Difference : Methoxyphenyl replaces anthracen-9-yl.
    • Impact : Reduced π-conjugation and altered electronic properties, limiting applications in optoelectronics but enhancing solubility in polar solvents .

Stereochemical Variants

  • Enantiomers : (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
    • Impact : Opposite stereochemistry results in mirrored enantioselectivity in catalytic reactions, e.g., producing the opposite enantiomer in asymmetric synthesis .

Derivatives with Additional Functional Groups

  • Phosphine Oxide Derivative : ((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide (CAS: 2374143-29-8)

    • Key Difference : Di-tert-butylphosphine oxide group at position 2.
    • Impact : Enhanced air stability and modified Lewis basicity, suitable for stoichiometric rather than catalytic applications .
    • Molecular Formula : C33H40O2P2 vs. C26H25OP (target compound).
  • Dimer Structure : (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS: 1435940-19-4)

    • Key Difference : Dimeric structure with two benzooxaphosphole units.
    • Impact : Increased rigidity and π-stacking capacity, advantageous for organic electronics but synthetically challenging .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Application Highlights
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole C26H25OP 1268693-24-8 Isopropyl, tert-butyl, anthracene Asymmetric catalysis, optoelectronics
(2S,3S)-2-methyl analog C25H23OP 1884594-02-8 Methyl, tert-butyl, anthracene Catalysis with moderate steric bulk
(2R,3R)-enantiomer C26H25OP N/A Mirror stereochemistry Inverse enantioselectivity
Di-tert-butylphosphine oxide derivative C33H40O2P2 2374143-29-8 Phosphine oxide group Stable Lewis base for stoichiometric use

Q & A

Basic Questions

Q. How is (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole synthesized, and what purification methods are recommended?

  • Methodological Answer : The synthesis typically involves chiral phosphine ligand frameworks, as referenced in collaborative patents (e.g., ZL201310020371.1) . Key steps include stereoselective cyclization and anthracene moiety incorporation. Purification is achieved via column chromatography under inert conditions, followed by recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) to ensure enantiomeric purity (>99% ee) .

Q. What spectroscopic methods confirm the compound’s structure and stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, particularly to resolve aromatic and diastereotopic proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or chiral HPLC (e.g., using Chiralpak® columns) confirms stereochemical integrity .

Q. What are the optimal storage conditions given its air sensitivity?

  • Methodological Answer : The compound must be stored at -20°C in flame-sealed, argon-purged ampoules to prevent oxidation. Desiccants (e.g., molecular sieves) are recommended for long-term storage (>6 months). Handling should occur in a glovebox or under Schlenk-line conditions to avoid moisture .

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